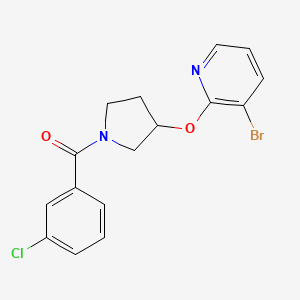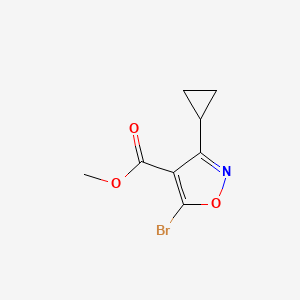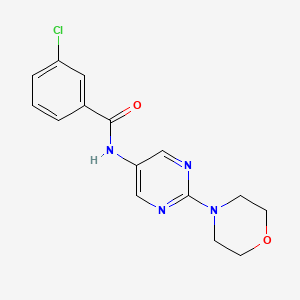
2,3-Dichloro-6,7-dimethoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
2,3-Dichloro-6,7-dimethoxyquinoline has been explored for its antimicrobial properties. A study synthesized pyrazoline derivatives containing 2-chloroquinoline, with variations in the phenyl ring, and tested them against bacterial and fungal strains. The derivatives displayed significant antimicrobial activity, suggesting potential use in developing new antimicrobial agents (Bawa, S., Kumar, S., Drabu, S., Panda, B., & Kumar, R., 2009).
Photophysical Properties in Metal Complexes
The compound has been utilized in studying the photophysical effects of metal-carbon σ bonds in ortho-metalated complexes of iridium(III) and rhodium(III). Research indicates that these complexes exhibit metal-to-ligand charge-transfer transitions, highlighting its significance in developing materials with specific optical properties (Sprouse, S., King, K., Spellane, P., & Watts, R., 1984).
Structural Studies on Novel Substituted Compounds
The structural aspects of novel substituted 2,5-dioxo-octahydroquinolines derived from this compound have been extensively studied. These investigations, involving X-ray crystallographic analysis and theoretical methods, provide insights into the conformational preferences of these compounds, aiding in the design of molecules with desired chemical properties (Suárez, M. et al., 1999).
In Vitro Cytotoxicity
A derivative of this compound, specifically 2-chloro-3-formylpyrido[2,1-a]isoquinoline-1-carbonitrile, has been subjected to in vitro cytotoxicity studies. These studies suggest potential applications in cancer research, indicating the compound's cytotoxic effects against various cancer cell lines (Mansour, A. et al., 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds such as 2,4-diamino-6,7-dimethoxyquinazoline derivatives have been identified as inhibitors of g9a, a histone lysine methyltransferase (hkmt) .
Mode of Action
It is known that quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (ddq) commonly mediate hydride transfer reactions and show three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
Pharmacokinetics
The molecular weight of the compound is 259.089 , which could potentially influence its pharmacokinetic properties.
Biochemische Analyse
Biochemical Properties
Related compounds such as 6,7-Dimethoxyquinazoline analogues have been found to be potent inhibitors of G9a, a histone lysine methyltransferase (HKMT) involved in epigenetic regulation
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other quinoline derivatives .
Eigenschaften
IUPAC Name |
2,3-dichloro-6,7-dimethoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-15-9-4-6-3-7(12)11(13)14-8(6)5-10(9)16-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDKGNSOOWOWJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C(=N2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2954676.png)



![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2954682.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2954683.png)
![3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-1,4-thiazepan-5-one](/img/structure/B2954684.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-methyl-2-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2954686.png)



![2,3,4,5-Tetrachloro-6-[4-(2,6-dimethylphenoxy)piperidine-1-carbonyl]pyridine](/img/structure/B2954694.png)

